molecular formula C6H9ClO B13208930 2-Chloro-3-ethylcyclopropane-1-carbaldehyde

2-Chloro-3-ethylcyclopropane-1-carbaldehyde

Cat. No.: B13208930
M. Wt: 132.59 g/mol
InChI Key: NEXJDLJGGUKVGO-UHFFFAOYSA-N
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Description

2-Chloro-3-ethylcyclopropane-1-carbaldehyde is a chemical compound with the following structural formula:

CH3CH2CH(CHO)CCl\text{CH}_3-\text{CH}_2-\text{CH}(\text{CHO})-\text{CCl} CH3​−CH2​−CH(CHO)−CCl

It contains a cyclopropane ring, an aldehyde functional group, and a chlorine atom. The compound is colorless and has a pungent odor. Its systematic IUPAC name is 2-Chloro-3-(hydroxymethylene)-1-cyclohexene-1-carboxaldehyde .

Preparation Methods

a. Synthetic Routes

Several synthetic routes exist for preparing 2-Chloro-3-ethylcyclopropane-1-carbaldehyde. One common method involves the reaction of cyclopropane carboxylic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequent treatment with ethylmagnesium bromide (EtMgBr) or ethyllithium (EtLi) yields the desired compound.

b. Industrial Production

In industrial settings, this compound is produced via the reaction of cyclopropane carboxylic acid with phosgene (COCl₂) followed by reduction with lithium aluminum hydride (LiAlH₄).

Chemical Reactions Analysis

The compound undergoes various reactions:

    Oxidation: It can be oxidized to the corresponding carboxylic acid.

    Reduction: Reduction with strong reducing agents converts the aldehyde group to a primary alcohol.

    Substitution: The chlorine atom can be replaced by other nucleophiles (e.g., amines, thiols).

Common reagents include Grignard reagents, hydrides (such as LiAlH₄), and halogens (e.g., Br₂, Cl₂). Major products depend on reaction conditions and substituents.

Scientific Research Applications

2-Chloro-3-ethylcyclopropane-1-carbaldehyde finds applications in:

    Organic Synthesis: As a versatile building block for more complex molecules.

    Medicinal Chemistry: It may serve as a precursor for drug development.

    Pesticide Industry: Some derivatives exhibit pesticidal properties.

Mechanism of Action

The compound’s mechanism of action varies depending on its specific application. In biological systems, it could interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

While 2-Chloro-3-ethylcyclopropane-1-carbaldehyde is unique due to its cyclopropane ring and aldehyde functionality, similar compounds include cyclopropane carboxylic acid derivatives and aliphatic aldehydes.

Properties

Molecular Formula

C6H9ClO

Molecular Weight

132.59 g/mol

IUPAC Name

2-chloro-3-ethylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C6H9ClO/c1-2-4-5(3-8)6(4)7/h3-6H,2H2,1H3

InChI Key

NEXJDLJGGUKVGO-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C1Cl)C=O

Origin of Product

United States

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